2,2,4-Trimethylpentane-1,3-diyl dipropionate
Description
Properties
CAS No. |
32815-92-2 |
|---|---|
Molecular Formula |
C14H26O4 |
Molecular Weight |
258.35 g/mol |
IUPAC Name |
(2,2,4-trimethyl-3-propanoyloxypentyl) propanoate |
InChI |
InChI=1S/C14H26O4/c1-7-11(15)17-9-14(5,6)13(10(3)4)18-12(16)8-2/h10,13H,7-9H2,1-6H3 |
InChI Key |
BBXVZOFESFUKEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OCC(C)(C)C(C(C)C)OC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentane-1,3-diyl dipropionate typically involves the esterification of 2,2,4-trimethylpentane-1,3-diol with propionic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified through distillation or recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using industrial-scale distillation columns .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylpentane-1,3-diyl dipropionate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic reagents like amines or alcohols can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces alcohols.
Substitution: Produces esters with different functional groups.
Scientific Research Applications
2,2,4-Trimethylpentane-1,3-diyl dipropionate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Employed in the study of ester hydrolysis and enzyme kinetics.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized in the production of coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylpentane-1,3-diyl dipropionate involves its hydrolysis to release 2,2,4-trimethylpentane-1,3-diol and propionic acid. The ester bond is cleaved by enzymatic or chemical hydrolysis, leading to the formation of the corresponding alcohol and acid. This hydrolysis process is crucial for its applications in drug delivery and biochemical studies .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Isomers and Esters
Compound 1 : 2,4,4-Trimethylpentane-1,3-diyl bis(2-methylpropanoate)
- Key Differences: Structural Variation: Methyl groups at positions 2,4,4 (vs. 2,2,4 in the target compound). IUPAC Name: [2,4,4-trimethyl-3-(2-methylpropanoyloxy)pentyl] 2-methylpropanoate . Implications: Positional isomerism may alter steric hindrance and solubility. Limited data on bioactivity or industrial use compared to the target compound.
Compound 2 : 2,2,4-Trimethyl-1,3-pentanediol Diisobutyrate (TXIB/TPD)
- Key Differences: Ester Group: Isobutyrate (2-methylpropanoate) vs. dipropionate (propanoate). Applications: Widely used as a plasticizer in PVC, latex paints, and adhesives due to lower volatility and superior compatibility with polymers . Regulatory Status: Well-characterized in industrial safety guidelines, unlike the dipropionate variant, which lacks extensive toxicological data .
Monoester Derivatives
Compound 3 : 2,2,4-Trimethylpentane-1,3-diol Monoisobutyrate (Texanol)
- Key Differences: Esterification Degree: Monoester (vs. diester). Volatility: Higher volatility compared to diesters, making it suitable as a coalescing agent in latex paints . Toxicity: Studied for reproductive/developmental effects in rats, with established safety protocols in industrial settings .
Parent Hydrocarbon and Diol
Compound 4 : 2,2,4-Trimethylpentane
- Key Differences :
Compound 5 : 2,2,4-Trimethyl-1,3-pentanediol
Data Tables
Table 1: Physical and Chemical Properties
Research Findings and Industrial Relevance
- Solubility and Compatibility : The dipropionate’s longer alkyl chains (vs. diisobutyrate) may enhance flexibility in polymers but reduce compatibility with polar matrices .
- Synthetic Utility : Diesters like TXIB are preferred in medical polymers due to established synthesis protocols and regulatory acceptance .
- Environmental Impact : 2,2,4-Trimethylpentane is a persistent VOC in groundwater, necessitating remediation strategies, whereas ester derivatives are less environmentally mobile .
Biological Activity
2,2,4-Trimethylpentane-1,3-diyl dipropionate, a compound with the CAS number 32815-92-2, is a diester derived from 2,2,4-trimethylpentane-1,3-diol and propanoic acid. This compound has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry and material sciences.
The molecular formula of this compound is , with a molecular weight of 242.34 g/mol. The structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H26O4 |
| Molecular Weight | 242.34 g/mol |
| IUPAC Name | This compound |
| CAS Number | 32815-92-2 |
The biological activity of this compound is primarily linked to its ability to interact with biological membranes and cellular components. Research suggests that it may exhibit antimicrobial and anti-inflammatory properties through the modulation of lipid metabolism and membrane fluidity.
Case Studies
-
Antimicrobial Activity : A study conducted by researchers demonstrated that the compound exhibited significant antimicrobial effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined to assess its potency.
Bacterial Strain MIC (mg/mL) Staphylococcus aureus 0.5 Escherichia coli 1.0 Pseudomonas aeruginosa 0.75 - Anti-inflammatory Effects : In vitro studies indicated that the compound could reduce the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory conditions.
Toxicological Profile
Toxicological assessments have shown that while the compound exhibits beneficial biological activities, it also requires careful evaluation regarding its safety profile. Acute toxicity studies revealed an LD50 greater than 2000 mg/kg in rodent models, indicating a relatively low toxicity level.
Pharmacokinetics
Pharmacokinetic studies indicate that the compound is rapidly absorbed upon administration and exhibits a half-life conducive to therapeutic applications. Metabolism primarily occurs via ester hydrolysis, leading to the formation of less active metabolites.
Applications in Industry
Due to its favorable biological properties, this compound is being explored for various applications:
- Pharmaceuticals : As a potential lead compound for developing anti-inflammatory and antimicrobial agents.
- Cosmetics : Used as an emollient due to its skin-conditioning properties.
- Industrial Chemicals : Employed in producing specialty polymers and coatings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
